molecular formula C11H18N2O2S B14142727 Thioamobarbital CAS No. 4388-79-8

Thioamobarbital

Cat. No.: B14142727
CAS No.: 4388-79-8
M. Wt: 242.34 g/mol
InChI Key: NGXZRVUMBBHGBE-UHFFFAOYSA-N
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Description

Thioamobarbital is a barbiturate derivative with the chemical formula C11H18N2O2S and a molecular weight of 242.338 g/mol . It is a thiobarbiturate, meaning it contains a sulfur atom in place of an oxygen atom in the barbiturate structure. This compound is known for its sedative and hypnotic properties, similar to other barbiturates, and is used in various medical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioamobarbital can be synthesized through the reaction of 5-ethyl-5-(3-methylbutyl)barbituric acid with phosphorus pentasulfide (P2S5) . The reaction involves the substitution of the oxygen atom in the barbituric acid with a sulfur atom, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Thioamobarbital undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thioamobarbital has a wide range of applications in scientific research:

Mechanism of Action

Thioamobarbital exerts its effects by binding to the GABAA receptor at distinct sites from GABA itself. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and hypnotic effects observed with this compound. Additionally, this compound can block the AMPA receptor , a subtype of glutamate receptor, further contributing to its central nervous system depressant effects .

Comparison with Similar Compounds

Thioamobarbital’s unique sulfur-containing structure makes it a valuable compound for various research and medical applications, offering distinct advantages over its oxygen-containing counterparts.

Properties

CAS No.

4388-79-8

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

5-ethyl-5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H18N2O2S/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)

InChI Key

NGXZRVUMBBHGBE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=S)NC1=O)CCC(C)C

Origin of Product

United States

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